2,8-Bis[4-(2-octyldodecyl)thiophen-2-yl]-5lambda4,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaene
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Overview
Description
2,8-Bis[4-(2-octyldodecyl)thiophen-2-yl]-5lambda4,11-dithia-4,6,10,12-tetrazatricyclo[73003,7]dodeca-1(12),2,4,5,7,9-hexaene is a complex organic compound featuring a unique structure that includes thiophene and tetrazatricyclo moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-Bis[4-(2-octyldodecyl)thiophen-2-yl]-5lambda4,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaene typically involves multiple steps, starting with the preparation of the thiophene derivatives. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product. For example, Stille coupling reactions are commonly employed to form the thiophene rings .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis could be employed to achieve these goals .
Chemical Reactions Analysis
Types of Reactions
2,8-Bis[4-(2-octyldodecyl)thiophen-2-yl]-5lambda4,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaene can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings can yield sulfoxides or sulfones, while reduction can produce thiol derivatives .
Scientific Research Applications
2,8-Bis[4-(2-octyldodecyl)thiophen-2-yl]-5lambda4,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaene has several scientific research applications, including:
Organic Electronics: Used in the development of organic photovoltaics and semiconductors due to its unique electronic properties.
Material Science: Employed in the creation of new materials with specific electronic and optical properties.
Chemical Sensors: Utilized in the design of sensors for detecting various chemical species.
Mechanism of Action
The mechanism by which 2,8-Bis[4-(2-octyldodecyl)thiophen-2-yl]-5lambda4,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaene exerts its effects is primarily through its electronic structure. The compound’s conjugated system allows for efficient charge transfer, making it suitable for use in electronic devices. The molecular targets and pathways involved include interactions with other conjugated systems and the facilitation of electron and hole transport.
Comparison with Similar Compounds
Similar Compounds
4,8-Bis(4-chloro-5-tripropylsilyl-thiophen-2-yl)benzo[1,2-b4,5-b′]dithiophene: Another thiophene-based compound used in organic photovoltaics.
3,6-Bis(5-bromothiophen-2-yl)-2,5-bis(2-octyldodecyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione: A compound with similar electronic properties used in semiconductors.
Uniqueness
What sets 2,8-Bis[4-(2-octyldodecyl)thiophen-2-yl]-5lambda4,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaene apart is its unique combination of thiophene and tetrazatricyclo moieties, which provides distinct electronic properties and potential for various applications in organic electronics and material science.
Properties
Molecular Formula |
C54H86N4S4 |
---|---|
Molecular Weight |
919.6 g/mol |
IUPAC Name |
2,8-bis[4-(2-octyldodecyl)thiophen-2-yl]-5λ4,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaene |
InChI |
InChI=1S/C54H86N4S4/c1-5-9-13-17-21-23-27-31-35-43(33-29-25-19-15-11-7-3)37-45-39-47(59-41-45)49-51-53(57-61-55-51)50(54-52(49)56-62-58-54)48-40-46(42-60-48)38-44(34-30-26-20-16-12-8-4)36-32-28-24-22-18-14-10-6-2/h39-44H,5-38H2,1-4H3 |
InChI Key |
FCAOYICUWYIAES-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(CCCCCCCC)CC1=CSC(=C1)C2=C3C(=C(C4=NSN=C24)C5=CC(=CS5)CC(CCCCCCCC)CCCCCCCCCC)N=S=N3 |
Origin of Product |
United States |
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